molecular formula C8H10BrNO B1449153 4-bromo-3-methoxy-N-methylaniline CAS No. 1369880-46-5

4-bromo-3-methoxy-N-methylaniline

Cat. No. B1449153
CAS RN: 1369880-46-5
M. Wt: 216.07 g/mol
InChI Key: YDWCUVPRTSFLFD-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-methylaniline, also known as 4-Bromo-MMA, is a compound that belongs to the group of amines. It is used in the synthesis of 1,7-dihalo Tröger’s base isomers .


Synthesis Analysis

The synthesis of anilines like 4-bromo-3-methoxy-N-methylaniline often involves several steps . These steps may include nitration, conversion from the nitro group to an amine, and bromination . The nitro group is typically used as a meta directing group in these reactions .


Molecular Structure Analysis

The molecular formula of 4-bromo-3-methoxy-N-methylaniline is C8H10BrNO. Its molecular weight is 216.07 g/mol. The InChI Key is AYVPVDWQZAAZCM-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Bromo-3-methoxy-N-methylaniline may participate in various chemical reactions. For instance, it may be used in the synthesis of 1,7-dihalo Tröger’s base isomers . It can also be used to investigate the reactions of distonic 4- (N,N,N-trimethylammonium)-2-methylphenyl and 5- (N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .

Scientific Research Applications

Synthesis of Tröger’s Base Isomers

4-bromo-3-methoxy-N-methylaniline: is utilized in the synthesis of Tröger’s base isomers. These isomers are significant in the development of chiral molecules for pharmaceutical applications, as they can serve as ligands in asymmetric catalysis .

Preparation of Pyrrolidinones

This compound is used in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one . Pyrrolidinones are valuable intermediates in organic synthesis and have applications in medicinal chemistry due to their presence in various bioactive compounds.

Mass Spectrometry Studies

The reactions of distonic radical cations with O2 have been investigated using 4-bromo-3-methoxy-N-methylaniline . This research is crucial for understanding the ion chemistry in mass spectrometry, which has implications for the identification and quantification of complex organic molecules .

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-bromobenzoate, indicates that it is harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-3-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWCUVPRTSFLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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